molecular formula C20H26N2O4 B14503105 (E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)piperazine CAS No. 64695-71-2

(E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)piperazine

Cat. No.: B14503105
CAS No.: 64695-71-2
M. Wt: 358.4 g/mol
InChI Key: LWZCHIYFORLWJE-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a butenedioic acid moiety and a hexahydro-s-indacenyl piperazine group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)piperazine typically involves multi-step organic reactions. The initial step often includes the preparation of the hexahydro-s-indacenyl piperazine intermediate, followed by its coupling with butenedioic acid under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Butenedioic acid derivatives: Compounds with similar butenedioic acid moieties.

    Hexahydro-s-indacenyl piperazine analogs: Compounds with similar piperazine structures.

Uniqueness

(E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)piperazine is unique due to its combined structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

64695-71-2

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)piperazine

InChI

InChI=1S/C16H22N2.C4H4O4/c1-3-12-11-13-4-2-6-15(13)16(14(12)5-1)18-9-7-17-8-10-18;5-3(6)1-2-4(7)8/h11,17H,1-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

LWZCHIYFORLWJE-WLHGVMLRSA-N

Isomeric SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)N4CCNCC4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)N4CCNCC4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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